(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone
Description
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-methyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C12H14N4O/c1-7-14-10-3-2-8(4-11(10)15-7)12(17)16-5-9(13)6-16/h2-4,9H,5-6,13H2,1H3,(H,14,15) |
InChI Key |
BPTWCQWGPQJYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the benzimidazole group via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine/Piperidine-Containing Analogs
Example 1: (2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL Series)
- Structural Differences : The benzimidazole is substituted with a 2-hydroxyphenyl group, and the amine is piperazine (six-membered ring) instead of azetidine.
- Activity : Exhibits fatty acid synthase (FASN) inhibition and cytotoxicity against colon (HCT-116, Caco-2) and breast (MCF-7) cancer cells .
- Key Insight : The larger piperazine ring may enhance solubility or binding flexibility compared to azetidine.
Example 2: GSK484
- Structure: ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone.
- Activity : Potent PAD4 inhibitor, reducing NETosis and thrombosis in heparin-induced thrombocytopenia models .
- Key Insight : The stereochemistry (3S,4R) and hydroxyl group on piperidine are critical for activity, suggesting azetidine analogs may lack similar selectivity.
Phenyl/Hydroxyphenyl-Substituted Benzimidazoles
Example: Phenyl(2-phenyl-1H-benzo[d]imidazol-5-yl)methanone (7a)
- Structure: Lacks an amine group; methanone links benzimidazole to a phenyl ring.
- Key Insight: The absence of the aminoazetidine group limits therapeutic targeting but may simplify synthesis for applications like materials science.
Example: HBPM (2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone
Thioxo and Pyridinyl Derivatives
Example: Phenyl(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanone
- Structure : Incorporates a thioxo group on the benzimidazole.
- Synthesis: Derived from potassium ethyl xanthate and diamino intermediates .
Example: 2-(2-Chloro-5-phenylpyridin-3-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (5g)
Metal Complexes
Example: Pd(II) Complex with Methanethiol-Bridged Ligand
- Structure : Ligand includes a methanethiol bridge and phenyl group.
- Activity : Exhibits antiproliferative and antiangiogenic effects, likely via DNA interaction or enzyme inhibition .
- Key Insight: The methanone bridge’s adaptability for metal coordination contrasts with the target compound’s design.
Kinase-Targeting Analogs
Example: N-(2-Phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine Derivatives
Structural and Functional Comparison Table
Key Insights and Research Directions
- Structural Advantages of Azetidine : The smaller, rigid azetidine ring may improve metabolic stability or reduce off-target effects compared to bulkier amines like piperazine.
- Functional Gaps: The target compound’s biological activity is uncharacterized.
- Synthetic Feasibility : Evidence from analogs (e.g., ) provides methodologies for introducing azetidine via coupling reactions or reductive amination.
Biological Activity
The compound (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone is a synthetic organic molecule characterized by the presence of an azetidine ring and a benzoimidazole moiety. Its unique structure suggests potential for significant biological activity, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 230.27 g/mol. The structure features:
- An azetidine ring with an amino group at the 3-position.
- A benzoimidazole moiety , which enhances stability and solubility.
- A methanone functional group , crucial for reactivity.
Mechanisms of Biological Activity
Research indicates that compounds similar to (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone exhibit notable biological activities:
- Inhibition of Tubulin Polymerization : Compounds with benzoimidazole structures are known to inhibit tubulin polymerization, affecting cell division and growth at low concentrations. This mechanism is particularly relevant in cancer treatment as it disrupts mitotic processes.
- Kinase Inhibition : Azetidine derivatives have shown promise as inhibitors of various kinases involved in cellular signaling pathways, which could lead to therapeutic applications in oncology and other diseases.
Research Findings
Various studies have explored the biological activity of similar compounds, providing insights into their potential applications:
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methylbenzo[d]imidazole | Contains benzoimidazole core | Anticancer properties | Simpler structure |
| 3-Aminoazetidine | Azetidine ring without benzimidazole | Potential antimicrobial activity | Lacks aromatic stabilization |
| Benzo[d]imidazole derivatives | Varying substitutions on benzene | Inhibitors of tubulin polymerization | Diverse substituents lead to varied activities |
This table highlights the unique dual functionality of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone , which may enhance its therapeutic potential compared to simpler analogs.
Case Studies
Recent research has focused on the synthesis and evaluation of related compounds:
- Synthesis Methods : Various synthetic pathways have been developed to create derivatives of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone , reflecting advancements in synthetic chemistry aimed at improving efficiency and yield.
- Binding Affinity Studies : Preliminary data suggest that compounds with similar structures effectively interact with enzymes and receptors involved in cancer pathways. Techniques such as molecular docking studies have been employed to elucidate these interactions, showcasing the compound's potential as a lead for drug development.
Q & A
Q. How can researchers optimize the synthesis of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone for high yield and purity?
Methodology:
- Stepwise Synthesis: Follow multi-step protocols involving coupling reactions (e.g., acylation using acid chlorides) and functional group protection/deprotection strategies to minimize side reactions .
- Condition Optimization: Control temperature (e.g., 0–60°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., palladium-based catalysts for coupling reactions) to enhance yield .
- Purity Monitoring: Use HPLC to track reaction progress and isolate intermediates, ensuring >95% purity before proceeding to subsequent steps .
Q. What advanced spectroscopic techniques are essential for structural confirmation of this compound?
Methodology:
- Nuclear Magnetic Resonance (NMR): Assign peaks for azetidine (δ 3.2–4.0 ppm, multiplet) and benzimidazole (δ 7.5–8.5 ppm, aromatic protons) moieties. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm mass error. Fragmentation patterns can validate the methanone linkage .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the azetidine ring .
Q. How should stability studies be designed to evaluate this compound under varying storage and experimental conditions?
Methodology:
- Thermal Stability: Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation products via HPLC .
- pH Sensitivity: Test solubility and stability in buffers (pH 2–10) to identify optimal storage conditions .
- Light Exposure: Conduct photostability studies under UV/visible light to assess structural integrity .
Advanced Research Questions
Q. What methodologies can elucidate the reaction mechanisms involved in synthesizing this compound?
Methodology:
- Kinetic Studies: Monitor reaction rates under varying concentrations of reagents (e.g., acid chlorides) to infer rate-determining steps .
- Isotopic Labeling: Use deuterated solvents or 13C-labeled reactants to track proton transfers or bond formation via NMR .
- Computational Modeling: Apply density functional theory (DFT) to simulate transition states and identify energetically favorable pathways .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar azetidine-benzimidazole derivatives?
Methodology:
- Assay Standardization: Re-test compounds under uniform conditions (e.g., cell line, incubation time) to minimize variability .
- Purity Validation: Use LC-MS to confirm compound integrity and exclude impurities as confounding factors .
- Target Profiling: Perform molecular docking studies to compare binding affinities with specific biological targets (e.g., enzymes, receptors) .
Q. What computational approaches predict the compound’s reactivity and interactions with biological targets?
Methodology:
- Molecular Dynamics (MD): Simulate ligand-protein interactions to predict binding modes and residence times .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with activity trends .
- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
